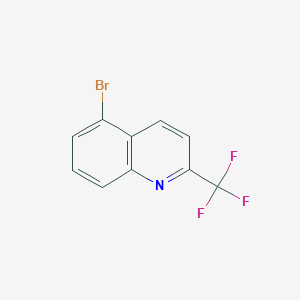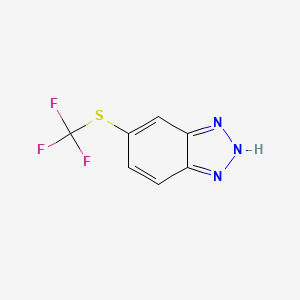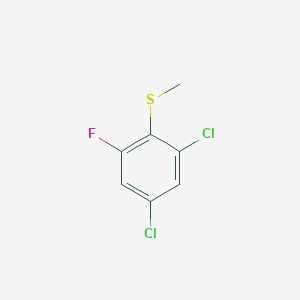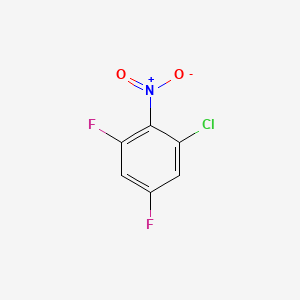
2-Chloro-3-fluoro-5-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-fluoro-5-methylphenol is a chemical compound with the CAS Number: 1805455-85-9 . It has a molecular weight of 160.58 and is solid in its physical form . The compound is stored at a temperature between 2-8°C .
Synthesis Analysis
The synthesis of phenols like 2-Chloro-3-fluoro-5-methylphenol can be achieved through several laboratory methods . These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-5-fluoro-3-methylphenol . The InChI Code is 1S/C7H6ClFO/c1-4-2-5(9)3-6(10)7(4)8/h2-3,10H,1H3 . The InChI Key is KHRWVGQACGJMOS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Chloro-3-fluoro-5-methylphenol is a solid at room temperature . It has a molecular weight of 160.58 . The compound is stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Antibacterial Activity
2-Chloro-3-fluoro-5-methylphenol has been studied for its antibacterial properties. A research conducted by Vidhya, Austine, and Arivazhagan (2020) demonstrated that this compound exhibits significant antibacterial activity against various bacteria such as E. coli, Streptococcus aureus, Pseudomonas aureus, and Staphylococcus aureus. The study also involved molecular docking studies with proteins like Staphylococcus aureus Tyrosyl-tRNA synthetase and human dihydroorotate dehydrogenase, which supported the antibacterial activity of this compound (Vidhya, Austine, & Arivazhagan, 2020).
Synthesis and Structural Analysis
The compound has also been a subject of interest in the field of synthesis and structural analysis. For instance, Allcock et al. (1991) worked on the synthesis and structure of phosphazene-(eta 6-arene)chromium tricarbonyl derivatives, incorporating chloro and fluoro substituents (Allcock et al., 1991).
Applications in Chemistry
Moreover, the compound finds applications in various chemical processes. For example, a study by Hyun et al. (1988) discussed the preparation and oxidative polymerization of a related compound, 2-fluoro-6-(3-methyl-2-butenyl)phenol. This study sheds light on the polymerization aspects and copolymerizability of such compounds (Hyun et al., 1988).
Herbicidal Activity
Additionally, the compound has been explored for its herbicidal activity. Tajik and Dadras (2011) synthesized novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring, showing moderate to high herbicidal activity against various weeds (Tajik & Dadras, 2011).
Liquid Chromatographic Applications
The compound's derivatives have been used in high-performance liquid chromatographic (HPLC) applications. Chankvetadze et al. (1997) prepared 3-fluoro-, 3-chloro- and 3-bromo-5-methylphenylcarbamates of cellulose and amylose, evaluating their chiral recognition abilities in HPLC (Chankvetadze et al., 1997).
Environmental Applications
In the environmental domain, Sreekanth et al. (2009) investigated the degradation of 2-chloro-5-methylphenol, a related compound, in hybrid upflow anaerobic sludge blanket reactors. This study is pertinent to the environmental cleanup and wastewater treatment processes (Sreekanth et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-3-fluoro-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c1-4-2-5(9)7(8)6(10)3-4/h2-3,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDGZEYAAQLXGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-fluoro-5-methylphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid](/img/structure/B6314359.png)
![5-Bromo-6-chloropyrazolo[1,5-a]pyridine](/img/structure/B6314367.png)








